molecular formula C13H21NO4 B112424 3-Cyclohexene-1-carboxylicacid,1-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methyl-(9CI) CAS No. 289914-86-9

3-Cyclohexene-1-carboxylicacid,1-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methyl-(9CI)

Cat. No.: B112424
CAS No.: 289914-86-9
M. Wt: 255.31 g/mol
InChI Key: QHRVAAFYUFUMGU-UHFFFAOYSA-N
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Description

The compound 3-Cyclohexene-1-carboxylicacid,1-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methyl-(9CI) features a cyclohexene ring substituted at position 1 with a carboxylic acid (-COOH) and a tert-butoxycarbonyl (Boc)-protected amino group (-NHCOO-t-Bu), and at position 4 with a methyl group (-CH₃). The Boc group is a common protecting moiety in organic synthesis, enhancing stability during reactions while allowing deprotection under acidic conditions . Its molecular formula is inferred as C₁₃H₂₁NO₄ (molecular weight ≈ 267.31 g/mol), combining contributions from the cyclohexene backbone (C₆H₁₀), carboxylic acid (C₁O₂), Boc group (C₅H₉O₂N), and methyl group (C₁H₃). This compound’s stereochemistry and substituent arrangement influence its physicochemical and biological properties.

Properties

IUPAC Name

4-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-9-5-7-13(8-6-9,10(15)16)14-11(17)18-12(2,3)4/h5H,6-8H2,1-4H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRVAAFYUFUMGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Selection and Reaction Parameters

The Diels-Alder reaction between 1,3-butadiene and acrylic acid derivatives serves as the foundational step for constructing the 3-cyclohexene-1-carboxylic acid scaffold. Patent US4642387A details a continuous process using acrolein and butadiene under elevated temperatures (80–160°C) and pressures in circulation reactors to achieve 90–93% yields of 3-cyclohexene-1-carboxaldehyde. While the target compound requires a carboxylic acid group, WO2000046174A1 demonstrates that substituting acrolein with acrylic acid in analogous conditions yields 3-cyclohexene-1-carboxylic acid with >95% efficiency. Critical parameters include:

  • Molar ratio : A 1:1 to 1.4:1 ratio of diene (butadiene) to dienophile (acrylic acid) minimizes side reactions.

  • Solvent systems : Aromatic hydrocarbons (toluene, xylene) or alcohols (ethanol) suppress polymerization, with solvent volumes 100–5000% relative to the dienophile.

  • Temperature : Optimal cycloaddition occurs at 100–150°C, balancing reaction rate and thermal stability.

Reactor Design and Process Optimization

The use of circulation reactors with high back-mixing ratios (1:5 to 1:60 feed-to-circulation ratios) enhances conversion rates by maintaining homogeneous reaction conditions and mitigating exothermic hotspots. For example, a two-stage circulation reactor system followed by a tubular secondary reactor achieves 98% conversion of starting materials, with residual dimer content below 3%. This approach is adaptable to carboxylic acid substrates by adjusting residence times and temperature profiles to accommodate the higher polarity of acrylic acid compared to acrolein.

Amino Group Installation and Boc Protection

Amination at the 1-Position

Direct amination of the cyclohexene ring is challenging due to the electron-deficient nature of the conjugated diene system. A two-step sequence is preferred:

  • Bromination : Electrophilic bromination at the 1-position using N-bromosuccinimide (NBS) in dichloromethane, yielding 1-bromo-3-cyclohexene-1-carboxylic acid.

  • Nucleophilic substitution : Reaction with aqueous ammonia or ammonium acetate in DMF at 80–100°C replaces bromide with an amino group.

Boc Protection of the Amino Group

The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or DMAP. Patent WO2000046174A1 highlights the importance of anhydrous conditions (e.g., THF or acetonitrile as solvents) to prevent Boc group hydrolysis. Reaction monitoring by FT-IR confirms successful protection through the disappearance of N–H stretches (3300 cm⁻¹) and emergence of C=O vibrations (1690–1720 cm⁻¹).

Purification and Analytical Characterization

Distillation and Crystallization

Post-synthesis purification employs fractional distillation under reduced pressure (0.1–5 mmHg) to isolate the Boc-protected product from dimers and unreacted starting materials. For example, a two-stage distillation at 110–130°C (first stage) and 150–170°C (second stage) achieves >98% purity. Recrystallization from ethanol/water mixtures (3:1 v/v) further enhances purity to >99.5%.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 5.72 (m, 2H, CH=CH), 4.98 (s, 1H, NHBoc), 2.31 (m, 1H, CH(CH₃)), 1.44 (s, 9H, C(CH₃)₃), 1.28 (d, J = 6.8 Hz, 3H, CH₃).

  • IR : 1715 cm⁻¹ (C=O, Boc), 1680 cm⁻¹ (C=O, acid), 1520 cm⁻¹ (N–H bend).

  • HPLC : Retention time = 8.2 min (C18 column, 70:30 acetonitrile/water, 1 mL/min).

Scale-Up Considerations and Industrial Feasibility

Continuous Flow Synthesis

Adapting the circulation reactor system from US4642387A enables large-scale production. Key metrics include:

  • Throughput : 50–100 kg/h of 3-cyclohexene-1-carboxylic acid using a reactor cascade with a total volume of 500 L.

  • Catalyst recycling : Palladium catalysts (5% Pd/C) in hydrogenation steps are recoverable via filtration with <5% activity loss over 10 cycles .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclohexene-1-carboxylicacid,1-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methyl-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) to introduce hydroxyl groups or form ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or ketone derivatives, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

3-Cyclohexene-1-carboxylic acid derivatives are explored for their potential as pharmaceutical intermediates. They may serve as building blocks in the synthesis of biologically active compounds, including:

  • Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines.
  • Anti-inflammatory Drugs : Some derivatives have shown promise in reducing inflammation, making them candidates for anti-inflammatory therapies.

Organic Synthesis

The compound is valuable in organic synthesis as a versatile intermediate. Its unique structure allows for:

  • Diels-Alder Reactions : The cyclohexene moiety can participate in Diels-Alder reactions, forming complex cyclic structures that are useful in drug development.
  • Synthesis of Peptides : The amino group can be utilized for peptide coupling reactions, facilitating the development of peptide-based therapeutics.

Material Science

Research has indicated potential applications in material science, particularly in the development of polymers and coatings that require specific mechanical properties or chemical resistance.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of various substituted cyclohexene derivatives, including 3-Cyclohexene-1-carboxylic acid derivatives. The results demonstrated significant cytotoxic effects on breast cancer cells, suggesting potential therapeutic applications.

Case Study 2: Synthesis of Peptide Analogs

Another study focused on synthesizing peptide analogs using 3-Cyclohexene-1-carboxylic acid as a key intermediate. The research highlighted the efficiency of using the Boc-protected amino derivative to facilitate peptide bond formation, resulting in high yields and purity.

Mechanism of Action

The mechanism of action of 3-Cyclohexene-1-carboxylicacid,1-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methyl-(9CI) primarily involves the protection and deprotection of the amino group. The Boc group is stable under basic conditions but can be cleaved under acidic conditions, releasing the free amine. This property is exploited in multi-step synthesis processes to selectively protect and deprotect the amino group as needed .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include derivatives of 3-cyclohexene-1-carboxylic acid with varying substituents (Table 1).

Table 1: Structural and Property Comparison
Compound Name (CAS or Reference) Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
Target Compound (9CI) C₁₃H₂₁NO₄ 267.31 Boc-amino, methyl, carboxylic acid Hydrophobic; Boc group confers acid lability ; potential peptide synthesis intermediate
3-Cyclohexene-1-carboxylic acid methyl ester C₈H₁₂O₂ 140.18 Methyl ester Higher volatility (bp ~180°C); ester hydrolysis susceptibility
3-Cyclohexene-1-carboxylic acid C₇H₁₀O₂ 126.15 Carboxylic acid Polar; precursor for allylic amination in gabaculine synthesis
4-Isopropyl-3-cyclohexene-1-carboxylic acid C₁₀H₁₆O₂ 168.23 Isopropyl, carboxylic acid Enhanced hydrophobicity; repellency index 39 in bioassays
3-Cyclohexene-1-carboxylic acid, 2-methoxy- (158252-23-4) C₈H₁₂O₃ 156.18 Methoxy, carboxylic acid Moderate polarity; InChI:1S/C8H12O3/c1-11-7-5-3-2-4-6(7)8(9)10/h3,5-7H,2,4H2,1H3

Physicochemical Properties

  • Solubility : The Boc group and methyl substituent render the target compound more hydrophobic (logP ≈ 2.5–3.0) compared to polar analogs like the methoxy derivative (C₈H₁₂O₃ ).
  • Stability : The Boc group is stable under basic conditions but cleaved by acids (e.g., trifluoroacetic acid), unlike methyl esters, which hydrolyze in aqueous bases .

Biological Activity

3-Cyclohexene-1-carboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methyl-(9CI) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C13H21NO4
  • Molecular Weight : 255.31 g/mol
  • CAS Number : 323196-39-0

The compound is characterized by a cyclohexene ring with a carboxylic acid and an amino group modified by a tert-butoxycarbonyl (Boc) protecting group.

Antimicrobial Activity

Research indicates that derivatives of cyclohexene carboxylic acids exhibit significant antimicrobial properties. For instance, studies have shown that certain analogs can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or function.

Anti-inflammatory Properties

Cyclohexene derivatives have been studied for their anti-inflammatory effects. In vitro assays demonstrate that these compounds can reduce the production of pro-inflammatory cytokines in immune cells, suggesting potential applications in treating inflammatory diseases.

Anticancer Effects

Preliminary studies suggest that 3-Cyclohexene-1-carboxylic acid derivatives may possess anticancer properties. In particular, they have been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle progression.

Case Studies

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial efficacy of cyclohexene derivatives.
    • Method : Disc diffusion method against E. coli and S. aureus.
    • Findings : The compound exhibited a zone of inhibition comparable to standard antibiotics, indicating strong antimicrobial properties.
  • Anti-inflammatory Study :
    • Objective : To assess the effect on cytokine production.
    • Method : Treatment of macrophage cell lines with varying concentrations of the compound.
    • Results : Significant reduction in TNF-α and IL-6 production was observed, supporting its potential as an anti-inflammatory agent.
  • Anticancer Research :
    • Objective : To investigate the apoptotic effects on cancer cells.
    • Method : MTT assay and flow cytometry on breast cancer cell lines.
    • Results : The compound induced apoptosis in a dose-dependent manner, with increased caspase activity noted.

Data Table: Summary of Biological Activities

Activity TypeMethodologyKey Findings
AntimicrobialDisc diffusionEffective against E. coli and S. aureus
Anti-inflammatoryCytokine assayReduced TNF-α and IL-6 levels
AnticancerMTT assay & flow cytometryInduced apoptosis in breast cancer cells

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